molecular formula C9H20N2 B1487793 Tert-butyl[(pyrrolidin-2-yl)methyl]amine CAS No. 1225970-16-0

Tert-butyl[(pyrrolidin-2-yl)methyl]amine

Cat. No.: B1487793
CAS No.: 1225970-16-0
M. Wt: 156.27 g/mol
InChI Key: VJMNZJDGHQJERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl[(pyrrolidin-2-yl)methyl]amine is a chiral amine compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a pyrrolidine ring, a privileged scaffold frequently found in biologically active molecules and pharmaceuticals. The tert-butyl carbamate (Boc) protecting group enhances the compound's stability and makes it an ideal synthetic intermediate for constructing complex molecules. This reagent is primarily used as a versatile building block in organic synthesis. Researchers value it for the development of novel therapeutic agents, particularly as a precursor for chiral ligands and catalysts in asymmetric synthesis. The pyrrolidine moiety is a common feature in molecules that interact with central nervous system targets . Furthermore, structurally similar compounds are investigated for their potential as monoamine receptor modulators, which are relevant for the treatment of various neurological and psychiatric disorders . As with all such sophisticated intermediates, this product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the most recent scientific literature for the latest findings on applications of this chemical scaffold.

Properties

IUPAC Name

2-methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2,3)11-7-8-5-4-6-10-8/h8,10-11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMNZJDGHQJERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

Tert-butyl[(pyrrolidin-2-yl)methyl]amine has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for various therapeutic applications, including:

  • Antidepressants : Compounds similar to this compound have been noted for their potential as antidepressants due to their ability to modulate neurotransmitter systems .
  • Analgesics : The compound's pharmacological profile suggests it could be utilized in pain management therapies, similar to other amine derivatives that exhibit analgesic properties .

Case Study: Synthesis and Biological Evaluation

A study involving the synthesis of related pyrrolidine derivatives demonstrated their efficacy in modulating serotonin and norepinephrine levels, which are crucial in treating depression and anxiety disorders. The synthesized compounds were tested in vitro and showed promising results in receptor binding assays .

The compound is also being evaluated for use in cosmetic formulations. Its ability to enhance skin penetration and improve the stability of active ingredients makes it a valuable additive in personal care products.

Experimental Design in Cosmetic Formulation

A recent study applied response surface methodology to optimize formulations containing this compound. The results indicated improvements in sensory properties such as skin feel and absorption rates, making it suitable for creams and lotions .

Research and Development

This compound is included in various research initiatives aimed at developing new therapeutic agents and materials. Its versatility allows researchers to explore its applications in:

  • Additive Manufacturing : Investigating its use as a component in 3D printing materials.
  • Biomaterials : Exploring its compatibility with biological tissues for potential biomedical applications .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, altering their activity.

Molecular Targets and Pathways:

  • Receptors: Binding to specific receptors can modulate biological responses.

  • Enzymes: Interaction with enzymes can influence metabolic pathways.

Comparison with Similar Compounds

Key Data Table: Structural and Functional Comparisons

Compound Heterocycle/Backbone Key Substituent Basicity (Relative) Steric Hindrance Applications
Tert-butyl[(pyrrolidin-2-yl)methyl]amine Pyrrolidine Aliphatic tert-butyl High High Catalysis, drug synthesis
Tert-butyl[(1-ethylpyrazol-4-yl)methyl]amine Pyrazole Aliphatic tert-butyl Moderate Moderate Heterocyclic chemistry
5-(tert-Butylsulfonyl)-2-pyrrolidin-1-ylpyrimidin-4-amine Pyrimidine Sulfonyl-tert-butyl Low High Sulfonamide drugs
Tert-butyl({[4-(boronate)phenyl]methyl})amine Benzyl boronate Aliphatic tert-butyl Moderate High Cross-coupling reactions

Biological Activity

Tert-butyl[(pyrrolidin-2-yl)methyl]amine is a chemical compound that has garnered interest in various fields due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound features a tert-butyl group attached to a pyrrolidine moiety. The synthesis typically involves the reaction between pyrrolidine and tert-butylamine, optimized for yield and purity through various chemical conditions, including the use of catalysts and controlled environments.

Biological Activity Overview

The biological activity of this compound is multifaceted, with studies indicating potential applications in pharmacology. The following sections summarize key areas of biological activity associated with this compound.

1. Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrolidine derivatives possess potent activity against various bacterial strains, including E. coli and Staphylococcus aureus, with some compounds demonstrating IC50 values comparable to established antibiotics .

CompoundTarget BacteriaIC50 (µM)
15gE. coli0.029
15hS. aureus0.041
16gA. baumannii0.087

2. Anticancer Potential

The compound's structural features suggest it may interact with biological targets involved in cancer progression. Preliminary studies have indicated that pyrrolidine derivatives can inhibit key pathways in cancer cells, potentially leading to reduced proliferation rates . The specific mechanisms remain under investigation, but the structural similarities to known anticancer agents warrant further exploration.

3. Cholinesterase Inhibition

This compound has been studied for its potential as a cholinesterase inhibitor, which is relevant for conditions such as Alzheimer’s disease. Some derivatives have shown promising inhibition rates against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them candidates for further research in neuropharmacology .

Study on Antimicrobial Efficacy

In a recent study focusing on the antimicrobial efficacy of pyrrolidine derivatives, this compound was evaluated alongside other compounds for its ability to inhibit bacterial growth. Results demonstrated that this compound exhibited significant activity against resistant strains, highlighting its potential as a lead compound in antibiotic development .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the viability of any new therapeutic agent. Initial assessments indicate that this compound has favorable absorption and distribution characteristics in animal models, with minimal toxicity observed at therapeutic doses . However, comprehensive toxicological evaluations are necessary to establish safety profiles.

Preparation Methods

Reductive Amination of Pyrrolidin-2-ylmethanol Derivatives

One of the key methods involves the reductive amination of pyrrolidin-2-ylmethanol derivatives. The process typically starts with L-proline, which is reduced to (S)-(2-pyrrolidin)methanol using lithium aluminum hydride in tetrahydrofuran (THF). The amine is then protected by tert-butoxycarbonyl (Boc) to form a Boc-protected intermediate. Subsequent activation of the hydroxy group (e.g., via tosylation), displacement with azide, and reduction of the azide to the amine yields the target tert-butyl[(pyrrolidin-2-yl)methyl]amine compound.

Key Steps:

  • Reduction of L-proline to (S)-(2-pyrrolidin)methanol
  • Boc protection of the amine group
  • Hydroxy group activation and substitution with azide
  • Azide reduction to amine

This method is well-documented and provides high stereochemical fidelity, preserving the chiral center from L-proline.

Carbamate Formation via Reaction with Di-tert-butyl Dicarbonate

Another common approach involves direct carbamate formation by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically conducted in solvents like THF or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

This method is widely used for the preparation of tert-butyl carbamates due to its simplicity and efficiency.

Industrial and Laboratory Scale Synthesis

Industrial synthesis often scales up the laboratory methods with adaptations for continuous flow reactors and automated systems to improve yield and purity. Purification is generally achieved by crystallization or chromatographic techniques such as silica gel column chromatography.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Reduction of L-proline Lithium aluminum hydride, THF, room temperature High Converts L-proline to (S)-(2-pyrrolidin)methanol
2 Boc Protection Di-tert-butyl dicarbonate, base (NaH or K₂CO₃), THF or DMF High Protects amine as Boc-carbamate
3 Hydroxy Activation & Azide Substitution Tosylation, sodium azide, aqueous THF Moderate Converts hydroxy to azide intermediate
4 Azide Reduction Triphenylphosphine, aqueous THF High Yields this compound
5 Carbamate Formation (Alternative) Amine + Boc₂O, base, solvent (THF/DMF), room temp High Direct Boc protection of amine
6 Purification Silica gel chromatography, crystallization - Purity enhanced for pharmaceutical or research use

Representative Experimental Data

An example from literature illustrates the reaction of tert-butyl (R)-(pyrrolidin-2-ylmethyl)carbamate with 7-(bromomethyl)-6-methoxybenzofuran-3(2H)-one in the presence of potassium carbonate in dichloromethane at 20°C for 16 hours under inert atmosphere. The product was isolated by silica gel chromatography with a yield of 28%.

Analysis of Chemical Reactions and Reagents

  • Oxidation : The compound can be oxidized to N-oxides using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction : Lithium aluminum hydride or sodium borohydride can reduce related intermediates.
  • Substitution : The carbamate group can undergo nucleophilic substitutions with amines, alcohols, or thiols to form diverse derivatives.

Summary of Advantages and Limitations

Method Advantages Limitations
Reductive amination from L-proline High stereochemical control; well-established Multi-step; requires handling of hazardous reagents (LiAlH4, azides)
Direct Boc protection with Boc₂O Simple, efficient, scalable Requires pure amine starting material
Industrial continuous flow High throughput, reproducibility Requires specialized equipment

Q & A

Q. What are the optimized synthetic routes for Tert-butyl[(pyrrolidin-2-yl)methyl]amine, and how can side reactions be minimized?

  • Methodological Answer : The synthesis typically involves amine protection using tert-butoxycarbonyl (Boc) groups. For example, the pyrrolidine nitrogen can be protected via reaction with Boc anhydride (Boc₂O) in the presence of a base like triethylamine (TEA) under inert conditions (e.g., N₂ atmosphere) at 0–5°C to suppress side reactions such as over-alkylation . Subsequent deprotection with HCl/dioxane yields the free amine. Optimization of stoichiometry (e.g., 1.2 equivalents of Boc₂O) and reaction time (monitored by TLC or LC-MS) is critical to minimize impurities.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Analytical validation should include:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the absence of unreacted starting materials (e.g., pyrrolidine derivatives) and verify Boc-group integration.
  • HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight ([M+H]⁺ or [M+Na]⁺ peaks) with <5 ppm error .
  • HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts.

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer : While specific toxicity data may be limited, general precautions include:
  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., TEA, HCl/dioxane).
  • Waste Disposal : Neutralize acidic/basic waste before disposal per institutional guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
  • Map electron density around the pyrrolidine nitrogen and tert-butyl group to predict nucleophilic/electrophilic sites.
  • Simulate transition states for reactions like alkylation or acylation.
    Pair these with experimental validation (e.g., kinetic studies under varying temperatures) to refine models .

Q. What strategies resolve contradictory spectral data (e.g., unexpected peaks in ¹H NMR) for this compound?

  • Methodological Answer : Contradictions may arise from tautomerism or residual solvents. Steps include:
  • Variable Temperature NMR : To identify dynamic processes (e.g., rotamers).
  • COSY/HSQC : Correlate proton and carbon signals to assign ambiguous peaks.
  • Deuterium Exchange : Add D₂O to detect exchangeable protons (e.g., NH groups) .

Q. How does the steric bulk of the tert-butyl group influence the compound’s interaction with biological targets?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • Enzyme Assays : Compare inhibition potency of this compound with analogs lacking the tert-butyl group (e.g., methyl or hydrogen substituents).
  • Molecular Docking : Use software like AutoDock Vina to visualize steric clashes or favorable hydrophobic interactions in enzyme binding pockets (e.g., cytochrome P450) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer : Key challenges include:
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (e.g., lipase-mediated kinetic separation).
  • Process Optimization : Adjust reaction scale parameters (e.g., cooling rate during Boc protection) to prevent racemization.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl[(pyrrolidin-2-yl)methyl]amine
Reactant of Route 2
Reactant of Route 2
Tert-butyl[(pyrrolidin-2-yl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.